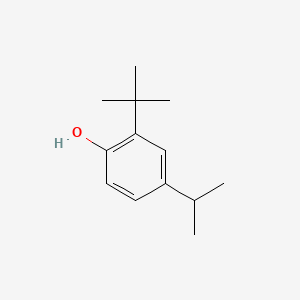

2-tert-Butyl-4-isopropylphenol

Description

Overview of Substituted Phenols in Academic Research

Substituted phenols are a class of organic compounds characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring, with one or more hydrogen atoms on the ring having been replaced by other functional groups or substituents. ontosight.ai This structural diversity leads to a wide range of chemical and physical properties, making them a subject of extensive academic research. oregonstate.edu

Scientists are interested in how different substituents on the phenol (B47542) ring influence its reactivity, acidity, and potential applications. oregonstate.edu Research often focuses on the synthesis of highly substituted phenols with precise control over the position of each substituent to tailor the molecule for specific functions. oregonstate.edu These functions can range from roles in human health and agriculture to the creation of advanced synthetic materials like polymers. oregonstate.edu The study of substituted phenols also extends to their interactions with biological systems and their environmental fate. nih.govresearchgate.net

Significance of Hindered Phenols in Industrial and Environmental Contexts

Hindered phenols are a specific type of substituted phenol where bulky alkyl groups are positioned adjacent (in the ortho position) to the hydroxyl group. service.gov.uk This "hindrance" sterically obstructs the hydroxyl group, which is key to their primary industrial application as antioxidants. vinatiorganics.comwelltchemicals.com

Industrial Significance:

The primary role of hindered phenols is to prevent or slow down oxidative degradation in a wide variety of materials. welltchemicals.comuvabsorber.com This is crucial in industries such as:

Plastics and Polymers: They are incorporated into plastics like polypropylene (B1209903) and polyethylene (B3416737) to protect them from degradation caused by heat, light, and oxygen, thereby extending their service life. ontosight.aiontosight.ai

Rubber: In products like tires and hoses, hindered phenols help maintain elasticity and prevent cracking due to oxidation. vinatiorganics.com

Lubricants and Fuels: They are added to engine oils and fuels to prevent the formation of sludge and deposits at high temperatures. vinatiorganics.com

Adhesives and Sealants: Hindered phenols improve the stability and performance of these materials. vinatiorganics.com

Paints and Coatings: They help protect coated surfaces from oxidative damage, preserving their appearance and integrity. vinatiorganics.com

Food and Beverages: Certain hindered phenols are used as food additives to prevent spoilage from oxidation in fats and oils. vinatiorganics.com

Cosmetics and Personal Care: They are used to combat the damaging effects of free radicals on skin and hair. vinatiorganics.com

The mechanism of their antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus preventing a chain reaction of degradation. vinatiorganics.com

Environmental Context:

The widespread use of hindered phenols has led to their detection in the environment. acs.org Research has shown that these compounds can be released from various sources, including the recycling of electronic waste (e-waste). acs.org Studies have identified numerous hindered phenol antioxidants in e-waste dust, indicating that waste wires, cables, and electronic plastics are significant emission sources. acs.org Consequently, there is ongoing research to understand the environmental behavior, fate, and potential risks associated with these compounds. acs.orgcanada.ca Some hindered phenols are considered to have the potential to cause adverse effects on aquatic organisms. service.gov.ukcanada.ca

Research Landscape for 2-tert-Butyl-4-isopropylphenol and Analogous Compounds

Research on this compound and its analogs is multifaceted. One area of investigation is its potential as an antioxidant, similar to other hindered phenols. ontosight.ai Analogous compounds, such as 2,6-di-tert-butyl-4-isopropylphenol, are studied for their antioxidant properties and their reactions. ontosight.aiacs.orgchemicalbook.com

Another research avenue explores the environmental presence and impact of such alkylphenols. For instance, studies have investigated the aquatic toxicity of various isopropylphenols and tert-butylphenols. elsevierpure.com The degradation of these compounds by microorganisms is also a topic of interest, with some bacteria showing the ability to use certain alkylphenols as a source of carbon and energy. asm.org

Furthermore, the synthesis of these and other highly substituted phenols is a continuous area of chemical research, aiming for more efficient and selective methods. oregonstate.eduacs.org The fundamental chemical properties and reactions of these molecules, including their oxidation, continue to be explored to better understand their behavior and potential applications. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H20O | nih.govnih.gov |

| Molecular Weight | 192.30 g/mol | nih.govnih.gov |

| IUPAC Name | 2-tert-butyl-4-propan-2-ylphenol | nih.gov |

| CAS Number | 7597-97-9 | nih.gov |

| SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)(C)C | nih.gov |

| InChIKey | KXLQULHLCDGRKG-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)10-6-7-12(14)11(8-10)13(3,4)5/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLQULHLCDGRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226876 | |

| Record name | Phenol, 2-tert-butyl-4-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-97-9 | |

| Record name | 2-(1,1-Dimethylethyl)-4-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7597-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007597979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-tert-butyl-4-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO22G228Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Hindered Phenols

Established Synthetic Pathways to 2-tert-Butyl-4-isopropylphenol and Related Alkylphenols

The primary and most established method for the synthesis of this compound and other alkylated phenols is the Friedel-Crafts alkylation. researchgate.net This electrophilic aromatic substitution reaction typically involves the reaction of a phenol (B47542) with an alkylating agent, such as an alkene or an alcohol, in the presence of an acid catalyst. google.comchemcess.com

For the synthesis of this compound, the starting material is 4-isopropylphenol (B134273) (p-cresol), which is then alkylated with a tert-butylating agent. The common tert-butylating agents include isobutylene (B52900), tert-butanol, and methyl-tert-butyl ether. academie-sciences.frresearchgate.net The reaction is catalyzed by a variety of acidic catalysts.

The choice of catalyst plays a crucial role in the selectivity and yield of the reaction. While strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used, solid acid catalysts and Lewis acids are often preferred to minimize side reactions and improve handling. chemcess.comresearchgate.net For instance, aluminum phenoxide, generated in situ from the phenol reactant, can direct the alkylation to the ortho position relative to the hydroxyl group. google.com A patent describes a method for the selective ortho-alkylation of o-cresol (B1677501) with isobutylene using an aluminum thiophenoxide catalyst to produce 6-tert-butyl-o-cresol in high yields. google.com Another patented process utilizes phosphorus pentoxide as a catalyst for the reaction of phenol with tertiary butanol. google.com

The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired product distribution. For example, the production of 2,6-di-tert-butyl-4-methylphenol from 4-cresol and isobutene is carried out at 70°C with H₂SO₄ as the catalyst. chemcess.com

Below is a table summarizing various catalytic systems used in the Friedel-Crafts alkylation of phenols.

| Catalyst Type | Examples | Alkylating Agent | Target Product(s) | Reference |

| Brønsted Acids | H₂SO₄, H₃PO₄ | Isobutene, tert-Butanol | 4-tert-Butylphenol (B1678320), 2,6-di-tert-butyl-4-methylphenol | chemcess.com |

| Lewis Acids | AlCl₃, BF₃, Al(OC₆H₅)₃, P₂O₅ | Olefins, Alcohols | 2-tert-Butylphenol (B146161), 2,6-di-tert-butylphenol | google.comchemcess.com |

| Solid Acids | Montmorillonite, Zeolites (e.g., MCM-22), Acidic Resins | tert-Butanol, MTBE | 4-tert-Butylphenol, 2,4-di-tert-butylphenol (B135424) | academie-sciences.frresearchgate.net |

| Organoaluminum | Aluminum thiophenoxide | Isobutylene | 6-tert-butyl-o-cresol | google.com |

Novel Approaches in Phenol Functionalization and Alkylation

While Friedel-Crafts alkylation is a robust method, there is ongoing research into developing more selective, efficient, and environmentally benign synthetic routes. Novel approaches often focus on achieving high regioselectivity, particularly ortho-alkylation, under milder conditions.

Recent advancements include the use of new catalytic systems that can direct the alkylation to a specific position on the phenol ring. rsc.org For example, a combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to enable the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netchemrxiv.org This system favors ortho-selectivity even when steric hindrance is not the dominant factor. researchgate.netchemrxiv.org

Other novel catalytic systems for ortho-alkylation include:

HBF₄ and AgBF₄: These catalysts have been used for the ortho-alkylation of phenols and diarylamines with styrenes, offering excellent ortho-selectivity. acs.org

Pincer-Ruthenium Complexes: In the presence of molecular oxygen, these complexes can catalyze the ortho-alkylation of phenols with alcohols like 1-phenylethanol. rsc.org

Tris(perfluorophenyl)borane: This powerful Lewis acid catalyst has been demonstrated to be effective for the ortho-alkylation of phenols. acs.org

Metal-free catalytic systems are also gaining attention. For instance, the use of hexafluoroisopropanol (HFIP) as a mild Lewis acid promoter has been reported for the highly para-selective Friedel-Crafts alkylation of phenols with tertiary alkyl bromides under mild conditions. rsc.org

The table below provides a comparison of some novel catalytic systems for phenol alkylation.

| Catalyst System | Alkylating Agent | Selectivity | Key Features | Reference |

| ZnCl₂ / CSA | Secondary Alcohols | Ortho-selective | Effective for unactivated alcohols | researchgate.netchemrxiv.org |

| AgBF₄ / HBF₄ | Styrenes | Ortho-selective | Redox-active catalysis | acs.org |

| Pincer-Ruthenium Complex | Alcohols | Ortho-selective | Radical pathway involved | rsc.org |

| Hexafluoroisopropanol (HFIP) | Tertiary Alkyl Bromides | Para-selective | Metal-free, mild conditions | rsc.org |

Derivatization for Enhanced Performance and Specific Applications

The functional properties of hindered phenols can be tailored for specific applications through chemical derivatization. This involves modifying the core structure of the hindered phenol to introduce new functional groups or to incorporate it into larger molecular architectures.

Derivatization strategies aim to create multifunctional molecules that combine the antioxidant properties of the hindered phenol with other desirable characteristics. This can lead to improved performance, such as enhanced thermal stability, better compatibility with the host material, or the introduction of new functionalities.

Common derivatization reactions include:

Esterification: Reacting the phenolic hydroxyl group or a carboxylic acid-containing hindered phenol with alcohols or acids, respectively, can produce ester derivatives. For example, monomeric antioxidants have been synthesized by the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with unsaturated fatty alcohols. tandfonline.com

Reaction with Isocyanates: Hindered phenols containing amine groups can be reacted with isocyanates to form urea (B33335) derivatives, creating hybrid molecules with potential applications beyond antioxidation. mdpi.com

Linking to other functional moieties: Hindered phenols have been chemically linked to other functional molecules, such as heterocycles, betaines, and benzophenones, to create multifunctional additives. mdpi.comresearchgate.netnih.gov For instance, a hybrid compound with both hindered phenol and benzophenone (B1666685) structures has been synthesized to act as a combined antioxidant and UV absorber. nih.gov

A significant area of research is the incorporation of hindered phenols into polymer backbones to create macromolecular antioxidants. iaea.orgnih.gov This approach addresses the issue of migration and leaching of low-molecular-weight antioxidants from the polymer matrix, which can reduce long-term stability. researchgate.net

There are two main strategies for creating these polymeric antioxidants:

Copolymerization: A monomer containing a hindered phenol moiety is copolymerized with other monomers to form a polymer with built-in antioxidant functionality. smolecule.com For example, hindered phenol-functionalized norbornene monomers have been polymerized via ring-opening metathesis polymerization (ROMP). researchgate.net

Grafting: A hindered phenol derivative is chemically grafted onto an existing polymer chain. tandfonline.com This can be achieved through various reactions, such as the radical grafting of unsaturated hindered phenol esters onto polyolefin elastomers. tandfonline.com A new family of polymeric stabilizers has been developed by the Steglich esterification of hydroxylated polypropylene (B1209903) with a hindered phenol molecule containing a carboxylic acid group. acs.org

These polymeric antioxidants often exhibit superior thermal stability and antioxidant efficiency compared to their small-molecule counterparts when incorporated into polymer blends. researchgate.netacs.org

Advanced Analytical Characterization of 2 Tert Butyl 4 Isopropylphenol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for probing the molecular structure and quantifying the presence of 2-tert-butyl-4-isopropylphenol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Substituted Phenol (B47542) Analysis

NMR spectroscopy is a powerful tool for the structural analysis of substituted phenols like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. clockss.org The protons of the tert-butyl group typically appear as a singlet, while the isopropyl group shows a doublet for the methyl protons and a septet for the methine proton due to spin-spin coupling. clockss.org The aromatic protons exhibit complex splitting patterns in the downfield region of the spectrum, and the hydroxyl proton appears as a broad singlet. clockss.org Decoupling of the tert-butyl protons can simplify the spectrum and aid in precise analysis. cdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound would show distinct signals for the quaternary carbons of the tert-butyl group and the aromatic ring, as well as for the methine and methyl carbons of the isopropyl and tert-butyl groups. rsc.org The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the phenol ring.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl-CH₃ | 1.22 | Doublet | 7 |

| tert-Butyl-CH₃ | 1.39 | Singlet | - |

| Isopropyl-CH | 2.82 | Heptet (h) | 7 |

| Phenolic-OH | 4.65 | Broad Singlet | - |

| Aromatic-H | 6.53 | Doublet | 9 |

| Aromatic-H | 6.88 | Doublet of Doublets | 9, 2 |

| Aromatic-H | 7.07 | Doublet | 2 |

Data sourced from a study on the synthesis of 2-halophenols. clockss.org

Mass Spectrometry (MS) for Molecular Profiling and Fragmentation Studies

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. When subjected to ionization, the molecule forms a molecular ion ([M]⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), whose mass-to-charge ratio (m/z) is measured. uni.lu

The mass spectrum of this compound typically shows a prominent molecular ion peak corresponding to its molecular weight (192.30 g/mol ). nih.gov Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alkylphenols involve the loss of alkyl groups. For instance, the fragmentation of the [M - H]⁻ ion of similar branched alkyl-substituted phenols often involves the stepwise loss of a methyl radical and a hydrogen radical from an isopropyl side chain. researchgate.net High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental formula.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.15869 | 144.3 |

| [M+Na]⁺ | 215.14063 | 151.9 |

| [M-H]⁻ | 191.14413 | 147.1 |

| [M+NH₄]⁺ | 210.18523 | 164.1 |

| [M+K]⁺ | 231.11457 | 149.7 |

Predicted values calculated using CCSbase. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Phenolic Systems

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.

IR spectroscopy is particularly useful for identifying the characteristic functional groups. The IR spectrum of this compound exhibits a broad absorption band in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. clockss.org The exact position and shape of this band can be influenced by hydrogen bonding. Other characteristic absorptions include C-H stretching vibrations of the alkyl groups and C=C stretching vibrations of the aromatic ring.

Chromatographic Separations for Complex Matrix Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as environmental samples or industrial products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) of Alkylphenols

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of alkylphenols. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The separation of this compound can be achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com Detection is typically performed using a UV-Vis detector, set at a wavelength where the analyte absorbs maximally. nih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for its identification. For mass spectrometric detection, volatile mobile phase modifiers like formic acid are preferred. sielc.comsielc.com

Gas Chromatography (GC) Applications in Phenolic Compound Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile phenolic compounds. Due to the polarity and potential for hydrogen bonding of the hydroxyl group, phenols are often derivatized before GC analysis to improve their volatility and chromatographic behavior. However, direct analysis is also possible.

In the analysis of this compound, a non-polar or medium-polar capillary column is typically used. nih.govuib.no The compound is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase as it passes through the column. The oven temperature is programmed to increase gradually to ensure the elution of all components in the sample. oiv.int The use of a mass spectrometer as a detector (GC-MS) allows for both the identification of the compound based on its mass spectrum and its quantification. nih.govuib.no This technique has been successfully applied to the analysis of alkylphenols in various matrices, including wine and produced water from offshore oil installations. uib.nooiv.int

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of complex mixtures. nih.gov For the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed methods. nih.govmdpi.com These techniques offer high separation efficiency and sensitive, selective detection, which are crucial for identifying and quantifying these compounds in various matrices. researchgate.netuib.no

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred technique for the analysis of volatile and semi-volatile compounds like substituted phenols. mdpi.com Due to the presence of an active hydroxyl group, phenolic compounds often require a derivatization step to increase their volatility and improve chromatographic performance. nih.govuib.no Common derivatization methods include silylation, acetylation, or conversion to pentafluorobenzoyl derivatives. mdpi.comuib.nonih.gov The choice of derivatization agent can enhance sensitivity, especially for trace-level detection. uib.no

Following separation on a GC column, the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, allowing for unambiguous identification. nih.gov GC-MS has been successfully applied to the determination of various alkylphenols, including tert-butylated phenols, in environmental and biological samples. For instance, a highly selective and sensitive method for determining 30 meta- and para-substituted alkylphenols in cod tissues involved derivatization to their pentafluorobenzoate esters followed by GC-MS analysis. uib.no This approach allowed for detection limits in the low µg/kg range. uib.no Similarly, GC-MS has been used for the analysis of free and bound phenolic compounds in wine and grapes after an automated solid-phase extraction (SPE) and derivatization process. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for the analysis of less volatile, polar, and thermally labile compounds, a category that includes many phenolic derivatives. nih.govnih.gov It often eliminates the need for derivatization, simplifying sample preparation. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC), a variant of HPLC, utilizes columns with smaller particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times, making it a powerful tool for analyzing complex samples containing phenolic compounds. usp.br

When coupled with tandem mass spectrometry (MS/MS), LC-MS provides exceptional selectivity and sensitivity, enabling the accurate identification and quantification of compounds even in complex matrices and at low concentrations. nih.govmdpi.com For example, a UHPLC-MS/MS method was developed for the analysis of phenolic pollutants in dairy products, achieving low limits of quantification. chromatographyonline.com While specific applications for this compound are less commonly documented than for other phenols like bisphenol A, the established LC-MS/MS methods for phenolic compounds are readily adaptable. nih.govchromatographyonline.com The development of LC-MS methods for the comprehensive identification of plant polyphenols demonstrates the technique's broad applicability. researchgate.net

The following table summarizes exemplary GC-MS methods used for the analysis of substituted phenols, which are applicable to this compound.

Interactive Data Table: GC-MS Methods for Substituted Phenol Analysis

| Analyte(s) | Matrix | Sample Preparation | GC Column | Carrier Gas | MS Detector | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Di-tert-butylphenol (B135424), BHT, 2,4,6-Tris-tert-butyl-phenol | Human Serum | Liquid/liquid extraction, derivatization | Not specified | Not specified | Mass Spectrometry (MS) | Simultaneous analysis of six analytes was achieved. 2,4,6-tri-tert-butylphenol (B181104) and 2,2´- methylene-bis(4-methyl-6-tert-butylphenol) were detected for the first time in human serum. | diva-portal.org |

| 30 meta- and para-substituted alkylphenols (including 2-tert.-Butylphenol, 4-Isopropylphenol) | Cod (Gadus morhua) Tissues | Dichloromethane extraction, gel permeation chromatography, pentafluorobenzoyl derivatisation | Not specified | Not specified | Electron Capture Detection (ECD), Negative-Ion Chemical Ionisation (NCI)-MS | A highly selective and sensitive method with detection limits in the low µg/kg range. | uib.no |

| Alkylphenols (including 4-tert-butylphenol) | Groundwater | Not specified | Not specified | Not specified | Flame Ionization Detection (FID), MS | GC-MS was a complementary tool for identifying and quantifying lower concentrations of pollutants. | mdpi.com |

| Alkylphenols | Wine | Headspace solid-phase microextraction (SPME) | Not specified | Not specified | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) | The method allows for the determination of various alkylphenols with a range of 1-100 μg/L. | benthamdirect.com |

| 2-sec-butylphenol and its metabolites | Freshwater Sediment | Liquid extraction, trimethylsilylation (TMS) derivatization | Not specified | Helium | Mass Spectrometry (MS) | Identified 3-sec-butylcatechol and other metabolites, elucidating the degradation pathway. | nih.gov |

Emerging Analytical Methodologies for Phenolic Compounds

The field of analytical chemistry is continually evolving, with new methodologies emerging that promise enhanced sensitivity, selectivity, speed, and portability for the analysis of phenolic compounds like this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

While LC-MS is well-established, the coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) represents a significant advancement. chromatographyonline.com UPLC systems use columns with sub-2 µm particles, leading to much higher separation efficiency and speed compared to conventional HPLC. usp.br When combined with the high selectivity and sensitivity of MS/MS, this technique allows for the rapid and reliable quantification of trace levels of phenolic compounds in highly complex matrices. mdpi.comchromatographyonline.com Recent applications include the quantification of phenolic pollutants in dairy products and the analysis of amino-polycyclic aromatic hydrocarbons in urine. chromatographyonline.com

Electrochemical Sensors

Electrochemical sensors are a rapidly developing area for the detection of phenolic compounds, offering the potential for low-cost, rapid, and portable analysis. nih.govnih.gov These sensors work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with the electrode surface. mdpi.com To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials (like carbon nanotubes or nanoparticles), polymers, or enzymes (e.g., tyrosinase or laccase). nih.govmdpi.com Molecularly imprinted polymers (MIPs) can also be used to create specific recognition sites for phenol, leading to highly selective sensors. rsc.org Recent research has demonstrated the use of these sensors for detecting various phenolic compounds in samples like wine and even in gaseous form. mdpi.comacs.org

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. nih.govresearchgate.net It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. researchgate.net When hyphenated with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of polar and thermally labile compounds like phenolic acids and flavonoids. nih.gov The simplicity of the background electrolyte and sheath liquid that can be used in CE-MS makes for straightforward analysis with clean mass spectra. nih.gov CE has been successfully applied to the simultaneous quantification of multiple phenolic compounds that can act as inhibitors in bioprocesses. nih.gov

Advanced Oxidation Processes (AOPs) in Analysis

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, are primarily known for their use in water treatment to degrade persistent organic pollutants like phenols. researchgate.netguilan.ac.irnih.gov However, the principles of AOPs are also being explored in an analytical context. By carefully controlling the oxidative degradation of phenolic compounds, researchers can study their transformation products. researchgate.net This information, often gathered using techniques like GC-MS, can provide insights into the environmental fate of these compounds. researchgate.net Furthermore, kinetic modeling of AOPs for phenol oxidation helps in understanding complex reaction mechanisms, which can be valuable for both remediation and analytical prediction. nih.gov

Mechanistic Investigations of 2 Tert Butyl 4 Isopropylphenol S Reactivity

Free Radical Scavenging Mechanisms of Hindered Phenols

Hindered phenols are a class of primary antioxidants that disrupt oxidative degradation processes by terminating chain reactions. Their efficacy is primarily due to the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which in turn converts the antioxidant into a relatively stable radical that is less likely to propagate further reactions. mdpi.comnist.gov The principal mechanisms for this radical scavenging activity are Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). researchgate.netlp.edu.ua

Hydrogen Atom Transfer (HAT) Pathways

The most common mechanism for phenolic antioxidants is Hydrogen Atom Transfer (HAT). nih.gov In this pathway, the phenol (B47542) (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), typically a peroxyl radical (ROO•), in a single concerted step. nih.gov

ArOH + R• → ArO• + RH

This reaction deactivates the aggressive free radical (R•) and generates a phenoxyl radical (ArO•). stuba.sk The efficiency of the HAT mechanism is largely determined by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates the hydrogen donation, making the phenol a more effective antioxidant. pan.olsztyn.pl The stability of the resulting phenoxyl radical is also crucial; greater stability, often achieved through resonance delocalization of the unpaired electron across the aromatic ring and steric shielding from bulky substituents, prevents the phenoxyl radical from initiating new oxidation chains. pan.olsztyn.pl

Electron Transfer (ET) Mechanisms

Electron Transfer (ET) mechanisms are alternative pathways for radical scavenging, and they are particularly significant in polar solvents. These are typically multi-step processes. One common ET pathway is the Sequential Proton Loss Electron Transfer (SPLET). mdpi.comlp.edu.ua

Proton Loss: The phenol first deprotonates to form a phenoxide anion (ArO⁻). ArOH ⇌ ArO⁻ + H⁺

Electron Transfer: The phenoxide anion then transfers an electron to the free radical. ArO⁻ + R• → ArO• + R⁻

Another possible pathway is the Single Electron Transfer-Proton Transfer (SET-PT). lp.edu.ua

Electron Transfer: The phenol transfers an electron to the radical, forming a radical cation (ArOH•⁺). ArOH + R• → ArOH•⁺ + R⁻

Proton Transfer: The radical cation then loses a proton to form the phenoxyl radical. ArOH•⁺ ⇌ ArO• + H⁺

The prevalence of ET mechanisms is influenced by the phenol's Ionization Potential (IP) and Proton Affinity (PA), as well as the polarity of the solvent. lp.edu.uaresearchgate.net Solvents that can accept hydrogen bonds can reduce the efficacy of the HAT mechanism, potentially favoring ET pathways. nih.gov

Role of Steric Hindrance on Reactivity

The alkyl groups ortho to the hydroxyl group in hindered phenols like 2-tert-butyl-4-isopropylphenol play a critical role in their reactivity. The bulky tert-butyl group at the ortho-position provides significant steric hindrance around the hydroxyl group and the resulting phenoxyl radical. cdnsciencepub.com

This steric shielding has two major effects:

Stabilization of the Phenoxyl Radical: The bulky groups physically obstruct the radical center (the oxygen atom), preventing it from easily reacting with other molecules and initiating new radical chains. This increases the stability and persistence of the phenoxyl radical. researchgate.net

Modulation of Reactivity: While steric hindrance is key to the stability of the antioxidant's radical form, it can also influence the initial rate of hydrogen donation. Excessive hindrance might slightly slow the approach of a free radical to the hydroxyl group, affecting the reaction kinetics. researchgate.net However, this effect is generally outweighed by the benefit of stabilizing the resulting phenoxyl radical. The substitution pattern influences the O–H bond dissociation enthalpy, with increasing volume of ortho alkyl substituents generally leading to a decrease in the bond strength. researchgate.net

Oxidation Chemistry of Substituted Phenols

The oxidation of this compound, like other hindered phenols, proceeds through the formation of a phenoxyl radical as a key intermediate. This radical can then undergo further reactions, with the specific products depending on the reaction conditions and the oxidizing agent used.

Studies on the oxidation of 2,6-di-tert-butyl-4-alkylphenols have shown that these compounds can be readily oxidized to their corresponding phenoxy radicals. researchgate.netscispace.com For 2,6-di-tert-butyl-4-isopropylphenol, oxidation with agents like alkaline ferricyanide (B76249) initially produces the 2,6-di-tert-butyl-4-isopropylphenoxyl radical. researchgate.netscispace.comresearchgate.net

This phenoxyl radical is not the final product. Due to the presence of a hydrogen atom on the α-carbon of the para-isopropyl group, the phenoxyl radical can undergo disproportionation or further oxidation to form a stable quinone methide. nih.govscispace.com Quinone methides are reactive intermediates that can be subsequently trapped by nucleophiles, such as alcohols, if present in the reaction medium. scispace.comresearchgate.net Anodic oxidation of similar 2,6-di-tert-butyl-4-alkylphenols can also lead to the formation of 4-hydroxy-cyclohexa-2,5-dienones if the reaction is performed in a buffered medium to prevent acid-catalyzed side reactions. rsc.org

The general pathway for the oxidation of this compound to a quinone methide is as follows:

Formation of Phenoxyl Radical: this compound is oxidized, losing the hydrogen from its hydroxyl group to form the corresponding phenoxyl radical.

Formation of Quinone Methide: The phenoxyl radical intermediate rearranges and loses a hydrogen radical from the isopropyl group at the para position, leading to the formation of a conjugated quinone methide. scispace.com

Reaction Kinetics and Thermodynamics in Antioxidant Processes

The effectiveness of an antioxidant is determined by both thermodynamic and kinetic factors. Thermodynamics, governed by parameters like BDE and IP, indicates whether a reaction is favorable, while kinetics, described by rate constants, determines how fast the reaction proceeds. mdpi.com

For a phenolic antioxidant to be effective, the rate constant for the reaction with deleterious free radicals (like peroxyl radicals) must be high. The thermodynamic parameters BDE (for HAT) and IP (for ET) are key predictors of this activity. lp.edu.uapan.olsztyn.pl A lower BDE and a lower IP generally correlate with higher antioxidant activity. The substituent groups on the phenol ring significantly influence these parameters through electronic and steric effects. Electron-donating groups, such as alkyl groups (like isopropyl), generally decrease both BDE and IP, thereby enhancing antioxidant activity. lp.edu.ua

The table below presents theoretical thermodynamic data for phenol and various para-substituted phenols, calculated using the M06-2X/6-311++G** level of theory in the gas phase. This data illustrates how different substituents at the para-position influence the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), which are key indicators of antioxidant potential via HAT and SET-PT mechanisms, respectively.

| Compound | Substituent (para) | BDE (kJ/mol) | IP (kJ/mol) |

|---|---|---|---|

| Phenol | -H | 376 | 673 |

| p-Cresol | -CH3 | 368 | 650 |

| 4-Ethylphenol | -C2H5 | 367 | 646 |

| 4-Methoxyphenol | -OCH3 | 355 | 621 |

| 4-Aminophenol | -NH2 | 346 | 586 |

| 4-Nitrophenol | -NO2 | 385 | 738 |

| 4-Cyanophenol | -CN | 386 | 745 |

Data sourced from theoretical calculations presented in Acta Chimica Slovaca. stuba.sk The table shows how electron-donating groups (e.g., -CH3, -OCH3, -NH2) generally lower BDE and IP, enhancing antioxidant potential, while electron-withdrawing groups (e.g., -NO2, -CN) increase them.

For this compound, the electron-donating nature of the isopropyl group at the para-position and the tert-butyl group at the ortho-position would be expected to lower its BDE and IP relative to unsubstituted phenol, contributing to its antioxidant efficacy. The kinetics of these reactions are complex, with rate constants for reactions between phenols and radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) being highly dependent on the phenol's structure and the solvent used. researchgate.net The steric hindrance provided by the ortho-tert-butyl group, while stabilizing the resulting phenoxyl radical, can also influence the rate at which the radical scavenging reaction occurs.

Computational Chemistry and Molecular Modeling of 2 Tert Butyl 4 Isopropylphenol

Quantum Chemical Studies for Electronic Structure and Reactivity Prediction

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-tert-butyl-4-isopropylphenol at the atomic and electronic levels. These methods provide a framework for predicting its reactivity and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including molecules like this compound. DFT calculations, particularly using functionals like B3LYP, have been successfully applied to study phenol (B47542) derivatives to understand their structure, reactivity, and properties. science.govresearchgate.netscholarsresearchlibrary.com For instance, DFT has been used to analyze the hydrogen abstraction mechanism of phenolic antioxidants by determining the energy profiles for their reactions with radicals. science.gov These studies often involve optimizing the geometries of the phenol derivatives and then calculating various electronic properties. scholarsresearchlibrary.com

A study on the acute toxicity of phenol derivatives utilized DFT at the B3LYP/6-31G(d) level to fully optimize the geometries of 23 different compounds. scholarsresearchlibrary.com This level of theory is also employed to calculate frequencies to ensure the optimized structures correspond to minima on the potential energy surface. scholarsresearchlibrary.com Such calculations provide a basis for understanding the relationship between the electronic properties of these compounds and their biological activities.

Table 1: Calculated Electronic Properties of Phenol Derivatives using DFT

| Property | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

This table is illustrative and based on typical parameters calculated in DFT studies of phenolic compounds.

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for studying phenolic systems. nih.govresearchgate.netscirp.org

Ab initio calculations have been employed to study the structures and interaction energies of phenol and its complexes, providing insights into non-covalent interactions like hydrogen bonding and π-π stacking. scirp.org For example, MP2/6-31G level calculations have been used to determine the optimized structures of phenol and its complexes with molecules like ethylene (B1197577) and dimethyl ether. researchgate.net These studies are crucial for understanding the behavior of phenolic compounds in different chemical environments. The accuracy of ab initio calculations is highly dependent on the basis set used, with larger basis sets generally providing more accurate results for electron correlation energies. scirp.org

Hydrogen bonding plays a critical role in the chemical and biological activity of phenol derivatives. Computational methods are invaluable for investigating the geometry and energetics of these interactions. modgraph.co.uk Ab initio calculations have been used to model hydrogen-bonded complexes of substituted phenols with water and other molecules. nih.gov

For example, studies on phenol-water complexes have shown that the strength of the hydrogen bond can be influenced by substituents on the phenol ring. nih.gov Electron-withdrawing groups tend to increase the hydrogen-bond-donating ability of the phenolic hydroxyl group, while electron-donating groups have the opposite effect. nih.gov The OPLS/CM1A force field, which incorporates polarized partial atomic charges, has shown good agreement with ab initio results for predicting these trends. nih.gov The investigation of hydrogen bonding is also crucial for understanding the behavior of these molecules in different solvents, which can be modeled using both explicit and implicit solvent models in computational calculations. modgraph.co.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.net These models are instrumental in predicting the characteristics of new compounds and understanding the molecular features that drive their activity.

QSAR models are widely used to predict the antioxidant capacity of phenolic compounds. nih.govnih.govmdpi.com These models often use quantum chemical descriptors, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and bond dissociation enthalpies, to quantify the relationship between structure and antioxidant activity. nih.gov The antioxidant activity of phenols is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Several QSAR models have been developed for phenolic antioxidants, which can estimate their redox potentials or antioxidant activities. nih.gov These models have shown that the antioxidant capacity is influenced by factors like the number and position of hydroxyl groups and other substituents on the aromatic ring. nih.govmdpi.com For instance, the presence of electron-donating groups generally enhances antioxidant activity.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are the foundation of QSAR and QSPR models. researchgate.netnih.gov For alkylphenols, a wide range of descriptors can be calculated to build predictive models for various properties. nih.govtalete.mi.it These descriptors can be categorized as constitutional, topological, physicochemical, and electronic. researchgate.net

In the context of alkylphenols, QSAR models have been developed to predict properties like their degradability in the environment, using descriptors calculated by software like Dragon. nih.govtalete.mi.it These models have demonstrated high predictive performance for properties such as Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). nih.gov The selection of appropriate descriptors is a critical step in building robust and predictive QSAR models. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Alkylphenols

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of atoms/bonds | Basic composition of the molecule. |

| Topological | Wiener Index, Randić Index | Connectivity and branching of the molecule. researchgate.net |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and steric properties. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electronic distribution and reactivity. nih.gov |

This table provides examples of descriptor classes and the type of molecular information they represent.

Molecular Dynamics Simulations and Conformational Analysis of Hindered Phenols

Conformational Preferences and Steric Effects

Hindered phenols with ortho-substituents exist as a mixture of conformers, primarily defined by the orientation of the hydroxyl (-OH) group relative to the substituent. These are typically referred to as cis (or syn) and trans (or anti) conformers. In the cis conformer, the hydroxyl hydrogen points toward the ortho-substituent, whereas in the trans conformer, it points away.

Research on 2-tert-butylphenol (B146161), a closely related compound, has shown through infrared spectroscopy and computational studies that a distinct equilibrium exists between these two forms. cdnsciencepub.com The bulky tert-butyl group creates significant steric hindrance, which destabilizes the cis conformation. As a result, the trans conformer, where the hydroxyl group is oriented away from the tert-butyl group, is substantially more stable. cdnsciencepub.com The free energy difference favoring the trans conformer in 2-tert-butylphenol has been measured to be approximately 6570 J/mol. cdnsciencepub.com This preference is effectively an enthalpy difference, as the entropy difference between the two conformers is negligible. cdnsciencepub.com

Similar trends are observed for other ortho-alkylated phenols. For instance, in 2-isopropylphenol, the conformer where the O-H bond is trans to the isopropyl group is also the more stable form. cdnsciencepub.com The steric repulsion from the ortho-tert-butyl group can cause a distortion in the C-O-H geometry in the less-favored cis form. cdnsciencepub.com Computational studies using methods like Intermediate Neglect of Differential Overlap (INDO) have been employed to understand these distortions and their effect on spectroscopic parameters, such as long-range spin-spin coupling constants in NMR spectra. cdnsciencepub.com

Computational Methodologies

A variety of computational methods are utilized to study these systems. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating the energies of different conformers. acs.orgacs.orgnih.gov Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G), have proven effective in calculating properties like O-H bond dissociation energies (BDEs), which are crucial for the antioxidant activity of phenols. acs.org Semi-empirical methods, such as AM1, have also been applied to study rotational barriers and hydroxyl stretching in sterically congested phenols. acs.org

Table 1: Conformational Energy Differences in Selected Hindered Phenols

| Compound | More Stable Conformer | Free Energy Difference (ΔG) | Reference |

|---|---|---|---|

| 2-tert-Butylphenol | trans | 6570 J/mol | cdnsciencepub.com |

| 2-Isopropylphenol | trans | 2510 ± 290 J/mol | cdnsciencepub.com |

| 2-Isopropyl-6-methylphenol | O-H trans to Isopropyl | 1170 ± 330 J/mol | cdnsciencepub.com |

Molecular Dynamics Simulations

While DFT and other quantum mechanical methods are excellent for studying static structures and their relative energies, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of these molecules. rsc.orgacs.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into molecular motions, conformational changes, and torsional oscillations over time. rsc.orgmdpi.com

Table 2: Computed Research Findings for Phenolic Compounds

| Finding | Methodology | Key Result | Reference |

|---|---|---|---|

| O-H Bond Dissociation Energy (Phenol) | DFT (B3LYP/6-31G) | Calculated gas-phase BDE of 86.46 kcal/mol, in good agreement with the experimental value. | acs.org |

| Activation Energy for H-abstraction | DFT | A linear Evans-Polanyi relationship was found between the activation energy and the ArO-H BDE. | acs.orgnih.gov |

| H-transfer Reaction Barrier (BHT) | DFT | The energy barrier for H-transfer to a peroxy radical is small (~0.1 eV). | acs.org |

| Conformational Analysis of Phenolic Compounds | DFT (B3LYP/cc-pVTZ) | Identified minimum energy structures and transition states, confirming stable conformers. | researchgate.net |

Environmental Behavior and Fate of 2 Tert Butyl 4 Isopropylphenol As an Alkylphenol

Occurrence and Distribution in Environmental Compartments (Water, Sediment, Air, Soil)

Alkylphenols are distributed across various environmental compartments, including water, sediment, air, and soil, largely due to their use in industrial and consumer products and their subsequent release through wastewater and other pathways.

Water: Various alkylphenols have been detected in aquatic environments. For instance, 4-tert-butylphenol (B1678320) has been found in river water, seawater, and effluents from sewage and wastewater treatment plants. nih.gov In Australia, concentrations of 4-tert-butylphenol in surface waters are generally below 100 ng/L, with similar levels found in Germany, France, South Africa, and Spain. industrialchemicals.gov.au However, significantly higher concentrations have been reported in more industrialized regions. industrialchemicals.gov.au

Sediment: Due to their physicochemical properties, many alkylphenols tend to partition from the water column into the sediment. For example, studies of the Elbe River in Germany and the Czech Republic reported concentrations of 4-tert-butylphenol ranging from <1 to 185 µg/kg in sediment samples. industrialchemicals.gov.au The lipophilic nature of these compounds contributes to their accumulation in sediment, which can act as a long-term reservoir.

Air: While less commonly studied, some alkylphenols are volatile enough to be present in the atmosphere. For instance, 4-tert-butylphenol and 4-tert-pentylphenol are considered moderately volatile from water and moist soil. industrialchemicals.gov.au Once in the atmosphere, they are expected to degrade relatively quickly through reactions with hydroxyl radicals, with calculated half-lives of approximately 3.2 and 3.1 hours, respectively. industrialchemicals.gov.au

Soil: Alkylphenols can be introduced to soil environments through various means, including the application of sewage sludge as fertilizer. Their fate in soil is governed by factors such as soil type, organic matter content, and microbial activity. The calculated soil adsorption coefficient for compounds like 4-tert-butylphenol suggests low mobility in soil. industrialchemicals.gov.au Some alkylphenols, such as 2,4-di-tert-butylphenol (B135424), are naturally produced by soil bacteria and fungi. nih.govresearchgate.net

A multimedia partitioning model predicts that alkylphenols like 4-tert-butylphenol will predominantly partition to the soil compartment (around 81%) when released into the environment. industrialchemicals.gov.au

Degradation Pathways and Biotransformation of Alkylphenols

The persistence of alkylphenols in the environment is determined by various degradation processes, including biodegradation under different oxygen conditions, photodegradation, and microbial transformation.

The presence or absence of oxygen plays a critical role in the biodegradation of alkylphenols.

Aerobic Degradation: Under aerobic (oxygen-present) conditions, many alkylphenols are biodegradable. Studies on 4-tert-butylphenol have shown that it is biodegradable in aquatic environments. industrialchemicals.gov.au For example, in one study following OECD Test Guideline 301B, 4-tert-butylphenol showed 58.5-63.5% degradation to carbon dioxide within 28 days. industrialchemicals.gov.au Another study showed 42-60% degradation under similar conditions. industrialchemicals.gov.au

Anaerobic Degradation: In the absence of oxygen, the degradation of alkylphenols is generally much slower. Research on various alkylphenols has indicated that those with long and branched alkyl chains are particularly persistent under anaerobic conditions.

Photodegradation, the breakdown of compounds by light, is another important environmental fate process for phenolic compounds in aquatic systems and the atmosphere. The atmospheric degradation of 4-tert-butylphenol and 4-tert-pentylphenol is expected to be rapid due to reactions with hydroxyl radicals. industrialchemicals.gov.au In aquatic environments, the direct photolysis of phenolic compounds can occur, leading to the formation of various transformation products.

Microorganisms play a crucial role in the breakdown of alkylphenols in the environment. Several bacterial and fungal strains capable of degrading these compounds have been isolated and studied.

For instance, the bacterium Sphingobium fuliginis has been shown to utilize 4-tert-butylphenol as a sole source of carbon and energy. nih.gov This bacterium degrades 4-tert-butylphenol through a meta-cleavage pathway. nih.gov Fungi, such as Penicillium sp. isolated from Antarctic soil, have also demonstrated the ability to completely degrade 4-tert-butylphenol in contaminated soil within a few weeks. researchgate.net

The degradation of 2,4-di-tert-butylphenol by various bacteria isolated from industrial wastewater has also been reported. semanticscholar.org In one study, a Lysinibacillus sp. strain achieved an 89.31% degradation of 2,4-di-tert-butylphenol within seven days. semanticscholar.org

The table below summarizes the microbial degradation of some alkylphenols.

Table 1: Examples of Microbial Degradation of Alkylphenols| Compound | Microorganism | Degradation Efficiency | Time Frame |

|---|---|---|---|

| 4-tert-butylphenol | Penicillium sp. CHY-2 | Complete degradation | 3 weeks |

| 2,4-di-tert-butylphenol | Lysinibacillus sp. | 89.31% | 7 days |

| 2,4-di-tert-butylphenol | Pandoraea sp. | 82.24% | 7 days |

| 2,4-di-tert-butylphenol | Serratia sp. | 80.42% | 7 days |

| 2,4-di-tert-butylphenol | Bacillus sp. | 74.13% | 7 days |

Sorption and Partitioning Phenomena in Aquatic and Terrestrial Systems

Sorption, the process by which a chemical binds to solid particles, significantly influences the fate and transport of alkylphenols in the environment. Due to their moderate to low water solubility and lipophilic nature, alkylphenols tend to sorb to organic matter in soil and sediment.

The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. The calculated log Koc for 4-tert-butylphenol is 3.1, indicating that it has a low potential for mobility in soil and is likely to remain bound to soil particles. industrialchemicals.gov.au This partitioning behavior means that soil and sediment can act as significant sinks for these compounds in the environment.

Transport and Attenuation in Natural and Engineered Systems

The transport of alkylphenols through the environment is attenuated (reduced) by the degradation and sorption processes described above.

In aquatic systems, while some portion of alkylphenols will remain dissolved in the water, a significant fraction is expected to partition to suspended solids and bottom sediments. This reduces their mobility in the water column but can lead to the contamination of benthic environments.

In terrestrial systems, the low mobility of many alkylphenols, as indicated by their Koc values, suggests that their transport through the soil profile to groundwater is likely to be limited. industrialchemicals.gov.au Instead, they are more likely to be retained in the upper soil layers, where they can be subject to microbial degradation.

In engineered systems like wastewater treatment plants, alkylphenols are removed through a combination of biodegradation and sorption to sludge. The efficiency of removal can vary depending on the specific compound and the treatment process employed.

Industrial Applications of 2 Tert Butyl 4 Isopropylphenol Beyond Direct Human Exposure

Future Research Directions and Emerging Areas for 2 Tert Butyl 4 Isopropylphenol

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rsc.orgecetoc.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key aspects of green chemistry include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov For the synthesis of alkylated phenols like 2-tert-butyl-4-isopropylphenol, research is moving away from traditional methods that may use harsh catalysts and produce significant waste streams.

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Renewable Feedstocks: There is growing interest in producing phenol (B47542) derivatives from renewable sources such as lignocellulosic biomass. rsc.orgacs.org Lignin, a major component of this biomass, is a promising source of bio-aromatics. nih.gov Methods to convert lignocellulose-derived alkylmethoxyphenols into valuable phenol compounds are being explored. nih.gov

Green Catalysts: The development of environmentally benign catalysts is a cornerstone of green chemistry. ijesr.org For the synthesis of related compounds like 2-tert-butyl-4-methylphenol (B42202), polysulfonic acid-based ionic liquids have been used as recyclable and environmentally friendly catalysts. google.com Research is ongoing to develop novel green catalysts, including biocatalysts and nanocatalysts, that can improve reaction efficiency and selectivity under milder conditions. jetir.orgmdpi.com These catalysts aim to be highly efficient, selective, and reusable, minimizing waste and energy consumption. jetir.org

Alternative Reaction Media: The use of safer solvents is another critical aspect of green chemistry. Research is exploring the use of water, supercritical fluids, and bio-based solvents to replace traditional volatile organic compounds. uobasrah.edu.iq

Energy Efficiency: Innovative synthesis techniques such as microwave-assisted synthesis and continuous flow processing can significantly reduce energy consumption and reaction times compared to conventional methods. researchgate.net

| Green Chemistry Approach | Description | Potential Application for this compound Synthesis |

|---|---|---|

| Renewable Feedstocks | Utilization of biomass, such as lignocellulose, to produce chemical precursors. rsc.orgacs.org | Deriving the phenol backbone from lignin, a renewable source of aromatics. nih.gov |

| Green Catalysts | Development of environmentally friendly catalysts like ionic liquids, biocatalysts, and nanocatalysts. ijesr.orgjetir.orgmdpi.com | Employing recyclable solid acid catalysts or enzymes for the alkylation of phenol. |

| Alternative Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. uobasrah.edu.iq | Conducting the synthesis in a safer and more environmentally friendly reaction medium. |

| Energy-Efficient Methods | Employing techniques like microwave-assisted synthesis or flow chemistry to reduce energy consumption. researchgate.net | Shortening reaction times and lowering energy requirements for the alkylation process. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its quality control and the development of new applications. While standard spectroscopic techniques are routinely used, advanced methods can provide deeper insights.

Future research will likely involve the application of more sophisticated spectroscopic techniques for a more detailed characterization of this compound.

Advanced NMR Spectroscopy: Modern Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule. google.com While 1H NMR spectra for similar compounds like 2-tert-butyl-4-methylphenol and 2-tert-butyl-4-ethylphenol (B1222043) are available, advanced NMR studies on this compound could provide more detailed structural information. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and identify any impurities. scispace.com

Computational Spectroscopy: The combination of experimental spectroscopy with computational methods, such as Density Functional Theory (DFT), can provide a more profound understanding of the molecule's electronic structure and spectroscopic properties. nih.gov DFT calculations can be used to predict vibrational (FTIR) and electronic (UV-Vis) spectra, which can then be compared with experimental data for validation. nih.govnih.gov

| Spectroscopic Technique | Information Gained | Relevance for this compound |

|---|---|---|

| Advanced NMR (e.g., 2D NMR) | Detailed structural elucidation and unambiguous assignment of atomic connectivity. google.com | Precise confirmation of the substitution pattern on the phenol ring. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for confirmation of elemental composition and impurity profiling. scispace.com | Ensuring the purity and quality of the synthesized compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. jru-b.com | Confirmation of the hydroxyl and alkyl functional groups. |

| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. docbrown.info | Characterizing the chromophoric phenol ring and its substitution. |

| Computational Spectroscopy (e.g., DFT) | Prediction and interpretation of experimental spectra, providing insights into molecular structure and properties. nih.govnih.gov | A deeper understanding of the relationship between the molecular structure and its spectroscopic behavior. |

Refined Computational Models for Predicting Reactivity and Environmental Fate

Computational models are becoming increasingly important for assessing the potential environmental impact of chemicals, reducing the need for extensive and costly experimental testing. tandfonline.com For alkylphenols, Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. tandfonline.com

Future research will focus on developing and refining computational models to more accurately predict the reactivity and environmental fate of this compound.

QSAR Models: These models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.gov For alkylphenols, QSAR models have been developed to predict properties like Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which are indicators of biodegradability. tandfonline.com By inputting the molecular descriptors of this compound into these models, its potential persistence in the environment can be estimated.

Environmental Fate Models: These models simulate the distribution and transformation of chemicals in various environmental compartments such as water, soil, and air. nih.govresearchgate.net By refining these models with specific data for this compound, it will be possible to predict its likely environmental concentrations and persistence.

Toxicity Prediction: Computational models can also be used to predict the potential toxicity of chemicals. For this compound, such models could help to identify any potential hazards and guide the development of safer alternatives.

| Computational Model | Predicted Property | Significance for this compound |

|---|---|---|

| QSAR Models | Biodegradability (BOD, COD), toxicity, and other environmental endpoints. tandfonline.comnih.gov | Early assessment of environmental persistence and potential ecological risks. |

| Environmental Fate Models | Distribution and concentration in different environmental compartments (water, soil, air). nih.govresearchgate.net | Predicting the environmental exposure levels and identifying areas of potential accumulation. |

| Toxicity Prediction Models | Potential adverse effects on various organisms and ecosystems. | Informing risk assessments and guiding the development of safer chemical alternatives. |

Exploration of New Industrial Materials and Processes

The antioxidant properties of this compound make it a valuable additive in various materials. nih.gov Future research will likely explore its incorporation into new and advanced materials, as well as its use in novel industrial processes.

Polymer Additives: As an effective antioxidant, this compound can be used to protect polymers from degradation caused by heat, light, and oxygen. nih.gov Research could focus on its use in new types of polymers, including bioplastics and recycled plastics, to enhance their durability and lifespan.

Advanced Lubricants and Fuels: The stability of lubricants and fuels can be improved by the addition of antioxidants. nih.govresearchgate.net Investigating the efficacy of this compound in new formulations of synthetic lubricants and biofuels is a promising area of research.

Novel Antioxidant Systems: There is ongoing research into the development of more effective and synergistic antioxidant systems. This could involve combining this compound with other antioxidants to achieve enhanced performance in specific applications.

Biomaterial Stabilization: The increasing use of biomaterials in various applications, from medical devices to packaging, necessitates the use of biocompatible stabilizers. Research into the use of this compound for the stabilization of biomaterials could open up new opportunities.

| Application Area | Potential Role of this compound | Research Focus |

|---|---|---|

| Polymer Science | Stabilizer and antioxidant for novel polymer formulations. nih.gov | Enhancing the durability and performance of bioplastics and recycled polymers. |

| Lubricants and Fuels | Improving the oxidative stability of advanced lubricants and biofuels. nih.govresearchgate.net | Developing more stable and efficient formulations for modern engines and machinery. |

| Synergistic Antioxidant Systems | Component in multi-component antioxidant packages. | Creating highly effective antioxidant blends for specific industrial applications. |

| Biomaterials | Stabilizer for biocompatible materials. | Improving the shelf-life and performance of materials used in medical and food-contact applications. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-tert-Butyl-4-isopropylphenol with high purity?

- Answer : Alkylation of phenol derivatives using tert-butyl and isopropyl groups under Friedel-Crafts conditions is a common approach. Post-synthesis purification via column chromatography with methanol-buffer mobile phases (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) ensures high purity (>98% by GC) . Refluxing in inert solvents (e.g., dichloromethane) with Lewis acid catalysts (e.g., AlCl₃) can optimize yield. Validate purity using GC with flame ionization detection (FID) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Answer : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., tert-butyl at C2 and isopropyl at C4).

- GC-MS for molecular weight verification and fragmentation pattern analysis.

- HPLC with UV detection (e.g., 254 nm) to assess purity and stability under varying pH conditions .

Q. What standardized protocols exist for assessing the acute toxicity of this compound in vitro?

- Answer : Follow OECD Test Guideline 473 (in vitro mammalian chromosomal aberration test) under Good Laboratory Practice (GLP) conditions. Use mammalian cell lines (e.g., CHO cells) exposed to concentrations ranging from 0.1–100 µg/mL. Assess cytotoxicity via MTT assay and chromosomal aberrations via metaphase spread analysis .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of alkylated phenols like this compound be resolved?

- Answer : Discrepancies in environmental half-life estimates often arise from variations in test conditions (e.g., pH, UV exposure). Conduct comparative studies using:

- Photolysis experiments under simulated sunlight (λ > 290 nm) to measure degradation kinetics.

- Biodegradation assays (OECD 301F) with activated sludge to evaluate microbial breakdown.

- Cross-reference data with structurally similar compounds (e.g., tert-butylphenyl diphenyl phosphate) to identify substituent-specific stability trends .

Q. What advanced spectroscopic techniques are suitable for elucidating the interaction of this compound with biological macromolecules?

- Answer : Use:

- Surface Plasmon Resonance (SPR) to quantify binding affinity with proteins (e.g., serum albumin).

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding sites using the compound’s InChI key (e.g., LZHCVNIARUXHAL-UHFFFAOYSA-N) .

Q. How can mechanistic studies differentiate between antioxidant and pro-oxidant behavior of this compound?